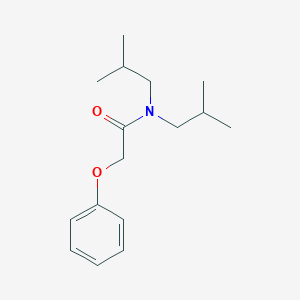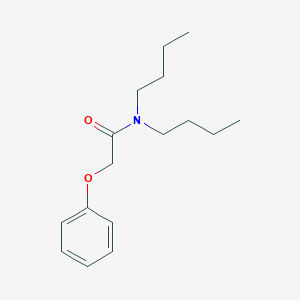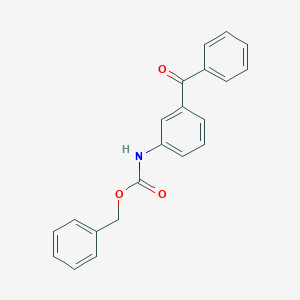![molecular formula C22H19N5O4S2 B263196 N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B263196.png)
N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BTA-EG6 and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately, cell death. In addition, this compound has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme involved in DNA replication, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide has been shown to exhibit various biochemical and physiological effects. This compound has been reported to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to the attenuation of inflammation. Furthermore, N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide has been shown to inhibit bacterial growth, making it a potential candidate for the treatment of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide has several advantages for lab experiments. This compound is relatively easy to synthesize and has been reported to exhibit high purity. In addition, this compound has been shown to exhibit potent anti-cancer and anti-inflammatory activity, making it a potential candidate for the development of new drugs. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide. One direction is the development of new drugs based on this compound for the treatment of cancer and inflammatory diseases. Another direction is the study of the mechanism of action of this compound, which may lead to the discovery of new targets for cancer and bacterial treatment. Furthermore, the study of the toxicity of this compound may lead to the development of safer and more effective drugs.
Métodos De Síntesis
N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide can be synthesized using various methods. One method involves the reaction of 5-(bromomethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of potassium carbonate. Another method involves the reaction of 5-(bromomethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of triethylamine. Both methods have been reported to yield high purity N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide.
Aplicaciones Científicas De Investigación
N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide has been widely studied for its potential applications in scientific research. This compound has been reported to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. Furthermore, N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide has been reported to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Nombre del producto |
N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide |
|---|---|
Fórmula molecular |
C22H19N5O4S2 |
Peso molecular |
481.6 g/mol |
Nombre IUPAC |
N-[4-[[5-(1,3-benzodioxol-5-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C22H19N5O4S2/c1-14(28)23-21-24-15(11-32-21)12-33-22-26-25-20(27(22)16-5-3-2-4-6-16)10-29-17-7-8-18-19(9-17)31-13-30-18/h2-9,11H,10,12-13H2,1H3,(H,23,24,28) |
Clave InChI |
RBMCCKFQPYLIKJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=CS1)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC5=C(C=C4)OCO5 |
SMILES canónico |
CC(=O)NC1=NC(=CS1)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC5=C(C=C4)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B263127.png)



![N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide](/img/structure/B263135.png)
![3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B263138.png)
![1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B263140.png)

![Methyl 2-[(2-{[(4-chloro-1-hydroxy-2-naphthyl)methyl]amino}-2-oxoethyl)sulfanyl]benzoate](/img/structure/B263143.png)